Lutetium sulfide

Wide-gap semiconductor Optical transparency Scintillator host

Lutetium sulfide (Lu₂S₃) is the procurement manager's strategic alternative to hygroscopic rare-earth sulfides and high-phonon oxide hosts. Its non-hygroscopic nature eliminates the costly glovebox storage required for La₂S₃ and Ce₂S₃, while its low 312 cm⁻¹ phonon cutoff directly enables Pr³⁺-doped mid-IR laser operation beyond 4 µm, a regime inaccessible to YAG (700 cm⁻¹) or Lu₂O₃ (391–600 cm⁻¹). With a density of 6.26 g·cm⁻³, a short 511 keV attenuation length of 1.35 cm, and a demonstrated 32 ns scintillation decay in Ce³⁺-doped form, this wide-gap semiconductor (band gap 2.664 eV) is the differentiated choice for next-generation TOF-PET detectors, high-temperature IR ceramics, and melt-grown single-crystal substrates. Validate your design margin by procuring Lu₂S₃ where competitive materials underperform.

Molecular Formula Lu2S3
Molecular Weight 446.1 g/mol
CAS No. 12163-20-1
Cat. No. B077421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLutetium sulfide
CAS12163-20-1
Molecular FormulaLu2S3
Molecular Weight446.1 g/mol
Structural Identifiers
SMILES[S-2].[S-2].[S-2].[Lu+3].[Lu+3]
InChIInChI=1S/2Lu.3S/q2*+3;3*-2
InChIKeyMSCLAAJLZDTGEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 200 mesh / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lutetium Sulfide (Lu₂S₃) CAS 12163-20-1: Key Physicochemical & Crystallographic Baseline for Procurement


Lutetium sulfide (Lu₂S₃, dilutetium trisulfide) is a binary rare-earth sesquisulfide belonging to the lanthanide chalcogenide family. It crystallizes in a rhombohedral ε-phase corundum-type structure (space group R-3c) and appears as a gray crystalline powder. Its experimentally reported density is 6.26 g·cm⁻³, with a decomposition temperature of ~1750 °C [1]. Computational studies using DFT-GGA methods predict an indirect band gap of 2.664 eV for the ε-phase, classifying Lu₂S₃ as a wide-gap semiconductor [2]. Unlike many lighter rare-earth sulfides, Lu₂S₃ is non-hygroscopic, which significantly simplifies handling, storage, and device integration [3]. These baseline properties position Lu₂S₃ as a candidate for high-temperature optical ceramics, scintillator hosts, and low-phonon laser gain media, but the procurement decision ultimately hinges on quantifiable differentiation from in-class analogs such as Y₂S₃, La₂S₃, Ce₂S₃, and lutetium oxide-based alternatives.

Why Lutetium Sulfide Cannot Be Replaced by Generic Rare-Earth Sesquisulfides: Evidence-Based Differentiation


Rare-earth sesquisulfides (Ln₂S₃) share the same stoichiometric formula, but their electronic structure, thermal stability, vibrational properties, and crystal-growth feasibility diverge dramatically across the lanthanide series. The ε-phase structure adopted by Lu₂S₃ is accessible only for the heaviest lanthanides (Ho–Lu) and yttrium under specific pressure–temperature conditions, and the phase stability fields differ markedly [1]. Furthermore, the absence of 4f-orbital occupancy in Lu³⁺ (4f¹⁴) eliminates the complex multiplet absorption and magnetic quenching effects that compromise the optical performance of Ce³⁺-, Pr³⁺-, or Nd³⁺-based sulfides. As demonstrated below, Lu₂S₃ exhibits a wider band gap, lower phonon cutoff, higher density, and superior moisture resistance compared to the most chemically analogous alternatives—Y₂S₃, La₂S₃, Ce₂S₃, and Lu₂O₃—making unverified substitution a high-risk procurement decision for optical, scintillation, and mid-IR laser platforms.

Lu₂S₃ Quantitative Differentiation Evidence: Band Gap, Phonon Energy, Scintillation, Density, Crystal Growth & Stability


Wider Electronic Band Gap vs. Y₂S₃, La₂S₃, and Ce₂S₃ — Higher Optical Transparency and Reduced Thermal Carrier Noise

The ε-phase Lu₂S₃ exhibits a DFT-GGA calculated indirect band gap of 2.664 eV, which is substantially wider than the corresponding calculated gaps of Y₂S₃ (1.925 eV), orthorhombic La₂S₃ (1.036 eV), and the experimental optical gaps of γ-Ce₂S₃ (2.06 eV) and α-Ce₂S₃ (0.8–1.8 eV) [1][2][3][4]. The wider band gap of Lu₂S₃ directly translates into higher optical transparency across the visible spectrum and reduced thermal population of conduction-band carriers, which are critical for minimizing self-absorption losses in scintillator and laser gain media.

Wide-gap semiconductor Optical transparency Scintillator host Electronic structure

Ultra-Low Maximum Phonon Energy (312 cm⁻¹) — Enabling Mid-IR Laser Emission Beyond 5 µm with Pr³⁺ Doping

Raman spectroscopy of Pr³⁺:Lu₂S₃ single crystals identifies the highest-energy phonon mode at only 312 cm⁻¹ [1]. This value is significantly lower than the dominant phonon energies of Y₃Al₅O₁₂ (YAG, ~700 cm⁻¹), Lu₂O₃ (~391–600 cm⁻¹), and is comparable to the established low-phonon laser hosts ZnSe (~250 cm⁻¹) and ZnS (~350 cm⁻¹) [2][3]. The low phonon cutoff suppresses multiphonon non-radiative relaxation, enabling 26 identified luminescence transitions spanning 0.49–5.5 µm in Pr³⁺:Lu₂S₃, including mid-IR emissions that are quenched in higher-phonon hosts such as YAG and Lu₂O₃ [1].

Mid-infrared laser Low-phonon host Vibrational spectroscopy Multiphonon relaxation

Scintillation Performance of Lu₂S₃:Ce³⁺ — 25,000–30,000 ph/MeV Light Yield with 32 ns Decay Time, Competitive with LSO:Ce

Ce³⁺-doped Lu₂S₃ crystals with the corundum structure exhibit a light yield of 25,000–30,000 photons per MeV and a fast scintillation decay time of 32 ns under γ-ray excitation, with an emission spectrum peaking at 592 nm that is well matched to silicon photodiode readout [1]. In comparison, commercial Ce³⁺:Lu₂SiO₅ (LSO:Ce) scintillators deliver 30,000–32,000 ph/MeV with decay times of 43–45 ns, while Pr³⁺:Lu₃Al₅O₁₂ (LuAG:Pr) offers decay times as fast as ~20 ns but with a substantially lower light yield of ~10,800–20,000 ph/MeV [2][3]. Lu₂S₃:Ce thus occupies a differentiated performance window combining high light yield with faster decay than LSO:Ce, enabling improved coincidence timing resolution for TOF-PET without sacrificing energy resolution.

Scintillator Gamma detection Light yield Decay time PET imaging

Higher Density (6.26 g·cm⁻³) vs. Y₂S₃ — Shorter 511 keV Attenuation Length for Compact Detector Geometries

Lu₂S₃ possesses a bulk density of 6.26 g·cm⁻³, which is 62% higher than that of Y₂S₃ (3.87 g·cm⁻³) [1][2]. The high density, combined with the high effective atomic number (Z_eff = 66.8), yields a linear attenuation length for 511 keV annihilation photons of only 1.35 cm [3]. This enables more compact detector pixel geometries for positron emission tomography (PET) and other γ-ray imaging applications compared to Y₂S₃-based alternatives, without sacrificing stopping power.

Gamma attenuation Density Radiation detection Detector miniaturization

First Demonstration of Melt-Grown Single Crystals (µ-PD, 2024) — Enabling High-Quality Bulk Optical Elements

In 2024, Vaněček et al. reported the first successful growth of Lu₂S₃ single crystals (undoped and Pr³⁺-doped) directly from the melt using a customized halide micro-pulling-down (µ-PD) technique, producing rod-shaped crystals of Ø2 mm × 20 mm with a melting temperature of ~1750 °C [1]. This breakthrough is significant because prior attempts to grow bulk Lu₂S₃ crystals were limited by the high melting point and the reactivity of the sulfide melt with conventional crucible materials. In contrast, Y₂S₃ and La₂S₃ single crystals have been grown by chemical vapor transport or flux methods, which often yield smaller crystals with higher defect densities and are less amenable to industrial scale-up. The µ-PD technique provides a direct pathway to scalable fabrication of Lu₂S₃-based laser rods, scintillator pixels, and optical windows.

Crystal growth Micro-pulling-down Single crystal Scalable manufacturing

Non-Hygroscopic Nature vs. Hygroscopic Degradation of Ce₂S₃ Pigments and Light Rare-Earth Sulfides

Lu₂S₃ is expressly characterized as non-hygroscopic, with satisfactory mechanical properties for practical device integration [1]. This stands in stark contrast to γ-Ce₂S₃, which is reported to undergo degradation in the presence of moisture or humidity, releasing H₂S and limiting its application scope [2]. Similarly, many lighter rare-earth sulfides (e.g., La₂S₃, Pr₂S₃) are known to hydrolyze slowly in ambient air. This qualitative difference in environmental stability directly impacts procurement decisions for applications requiring long-term operational reliability without hermetic encapsulation.

Material stability Moisture resistance Handling Shelf-life Environmental durability

Procurement-Relevant Application Scenarios for Lutetium Sulfide Based on Quantitative Differentiation


Mid-Infrared Solid-State Laser Gain Media (Pr³⁺:Lu₂S₃)

The combination of a maximum phonon energy of only 312 cm⁻¹ and the non-hygroscopic nature of Lu₂S₃ makes Pr³⁺:Lu₂S₃ a compelling candidate for mid-IR laser sources operating beyond 4 µm. The low phonon energy suppresses multiphonon quenching of long-wavelength transitions, enabling 26 identified luminescence lines from 0.49 to 5.5 µm. Procurement of Lu₂S₃ as a laser host should be prioritized over YAG (~700 cm⁻¹) or Lu₂O₃ (~391–600 cm⁻¹) when mid-IR emission beyond 3 µm is the design target [1][2].

High-Sensitivity Gamma-Ray Scintillators for TOF-PET

Lu₂S₃:Ce³⁺ delivers 25,000–30,000 ph/MeV with a decay time of 32 ns, outperforming LSO:Ce on speed while maintaining competitive light output. The high density (6.26 g·cm⁻³) and short 511 keV attenuation length (1.35 cm) further enable compact pixel geometries. For next-generation TOF-PET detector modules where coincidence timing resolution is the primary figure of merit, Lu₂S₃:Ce-based scintillators merit procurement evaluation as a differentiated alternative to LSO:Ce and LuAG:Pr [3][4].

High-Temperature Optical Ceramics and Infrared Windows

With a decomposition temperature of ~1750 °C and a wide indirect band gap of 2.664 eV, Lu₂S₃ can serve as a high-temperature optical ceramic for IR-transparent windows and dome applications. Its density advantage over Y₂S₃ (6.26 vs. 3.87 g·cm⁻³) reduces the required thickness for equivalent mechanical strength, while its non-hygroscopic character ensures sustained IR transmission in humid environments where Ce₂S₃ and La₂S₃ would degrade. Sintered Lu₂S₃ ceramics should be procured for demanding thermal-optical applications above 1000 °C [5][6].

Single-Crystal Substrates for Epitaxial Sulfide Heterostructures

The 2024 demonstration of melt-grown Lu₂S₃ single crystals via micro-pulling-down opens the supply chain for bulk crystalline substrates. These crystals, with dimensions of Ø2 mm × 20 mm, can serve as lattice-matched templates for epitaxial growth of other heavy lanthanide chalcogenide thin films. Procurement of Lu₂S₃ single crystals should be considered for research programs developing all-sulfide optoelectronic device stacks, where lattice matching and chemical compatibility are critical [7].

Quote Request

Request a Quote for Lutetium sulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.